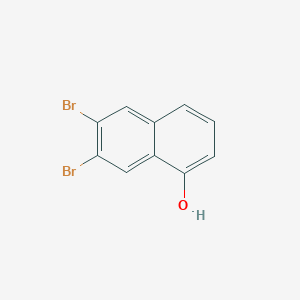

6,7-Dibromonaphthalen-1-ol

Description

Significance of Polyhalogenated Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

Polyhalogenated naphthalene scaffolds are foundational structures in modern organic chemistry, prized for their utility in constructing complex, high-value molecules. bohrium.com These frameworks, featuring a naphthalene core with multiple halogen substituents, are instrumental in the synthesis of compounds for medicinal, agrochemical, and materials science applications. bohrium.comresearchgate.net The presence of multiple identical halogen atoms, such as bromine, presents unique synthetic challenges and opportunities. bohrium.com Researchers focus on developing methods for site-selective functionalization, allowing for the controlled modification of one halogen position over another. bohrium.comresearchgate.net

The strategic placement of halogen atoms influences the electronic properties of the naphthalene ring system, making these scaffolds valuable as electron-deficient building blocks for organic electronic materials. nih.gov The reactivity of the carbon-halogen bond is central to their utility, enabling a variety of cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The development of catalysts and reaction conditions that can selectively target a specific halogen on a polyhalogenated arene is a significant area of research, as it allows for the stepwise and precise construction of intricate molecular architectures. bohrium.com Furthermore, the naphthalene core itself is recognized as a "multidimensional scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. ijpsjournal.com

Overview of Naphthol Derivatives as Versatile Building Blocks

Naphthol derivatives, which consist of a naphthalene ring bearing a hydroxyl (-OH) group, are highly versatile intermediates in organic synthesis. mdpi.comresearchgate.net Their importance is underscored by their presence in a multitude of natural and synthetic products with significant biological and pharmaceutical activities. researchgate.net The naphthol skeleton serves as a starting material for the development of drug molecules, natural products, and functional materials. researchgate.netacs.org

One of the key applications of naphthol derivatives is in multicomponent reactions, such as the Mannich condensation, to produce complex molecules like amidoalkyl naphthols in a single step. mdpi.comencyclopedia.pub These products, in turn, can be transformed into other important bioactive molecules or used as ligands for organometallic reagents in asymmetric synthesis and catalysis. mdpi.comencyclopedia.pub The reactivity of the naphthol structure also allows for its use in enantioselective oxidative biaryl coupling reactions to form chiral BINOL (1,1'-bi-2-naphthol) derivatives, which are powerful ligands in catalysis. acs.org The development of new synthetic methods, including light-triggered and metal-catalyzed isomerizations, continues to expand the accessibility and utility of substituted naphthols, reinforcing their status as indispensable building blocks in chemistry. acs.org

Scope and Research Focus on 6,7-Dibromonaphthalen-1-ol

The specific compound this compound (CAS No: 117157-37-6) represents a confluence of the structural features discussed above: a polyhalogenated system combined with a reactive naphthol moiety. cymitquimica.com Its primary role in research is as a laboratory chemical and a specialized building block for the manufacture of other chemical compounds. cymitquimica.com

Research efforts have established efficient synthetic routes to this molecule. One notable method involves the copper(II) trifluoromethanesulfonate-catalyzed aromatization of a corresponding 7-oxabicyclic alkene, which proceeds in high yield. researchgate.net This synthesis provides a direct pathway to the 6,7-dibrominated naphthol scaffold.

Once synthesized, this compound serves as a precursor for further chemical transformations. For instance, it can be oxidized to produce 6,7-dibromonaphthalene-1,4-dione, demonstrating its utility in accessing quinone structures that are prevalent in biologically active molecules and functional materials. chemsrc.com The specific substitution pattern of the two bromine atoms and the hydroxyl group dictates the compound's reactivity and makes it a subject of interest for creating complex, functionalized naphthalene systems.

Detailed spectroscopic analysis has been performed to characterize the compound. The ¹H NMR spectrum provides distinct signals that confirm the substitution pattern on the naphthalene ring. researchgate.net

A study that synthesized a series of naphthol derivatives, including this compound, also set out to investigate their potential as inhibitors of acetylcholinesterase and carbonic anhydrase, as well as their antioxidant properties, indicating a research interest in the biological applications of this scaffold. researchgate.net

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYDWJNNWZCZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformation Pathways

Mechanistic Investigations of Bromination on Naphthalene (B1677914) Systems

Bromination is a fundamental reaction for introducing bromine atoms onto the naphthalene core. The mechanism of this transformation can proceed through different pathways, primarily dictated by the reaction conditions.

The most common pathway for the bromination of naphthalene is electrophilic aromatic substitution (EAS). Naphthalene is more reactive than benzene (B151609) in EAS reactions because the fused ring system has a higher electron density. The reaction typically proceeds via a two-step mechanism. masterorganicchemistry.com

First, a potent electrophile, the bromonium ion (Br⁺), is generated. This is often achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). docbrown.infopearson.com

Step 1: Generation of the Electrophile

Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The electron-rich π-system of the naphthalene ring attacks the Br⁺ electrophile. This attack disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate, known as a naphthalenonium ion or arenium ion. docbrown.infoyoutube.com

Attack can occur at two distinct positions on the naphthalene ring: C1 (α-position) or C2 (β-position). Substitution at the α-position is generally favored kinetically because the corresponding carbocation intermediate is more stable. wordpress.com The stability of the α-attack intermediate is due to a larger number of resonance structures that can be drawn, including two particularly stable structures where the aromaticity of the adjacent benzene ring is preserved. youtube.comwordpress.com In contrast, the intermediate for β-attack has only one such benzenoid resonance contributor. youtube.com

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the FeBr₄⁻ ion, removes a proton from the carbon atom bearing the new bromine atom. This restores the aromatic π-system and yields the brominated naphthalene product along with the regenerated catalyst. docbrown.info

The preference for α-substitution is a key principle in the synthesis of brominated naphthalenes. For instance, the direct bromination of naphthalene in a solvent typically yields 1-bromonaphthalene (B1665260) as the major product. docbrown.info

Table 1: Comparison of Intermediates in Naphthalene Bromination

| Feature | α-Attack Intermediate | β-Attack Intermediate |

| Position of Attack | C1 | C2 |

| Number of Resonance Structures | 7 | 6 |

| Benzenoid Resonance Structures | 2 | 1 |

| Relative Stability | More Stable | Less Stable |

| Kinetic Product | Favored | Disfavored |

Under different conditions, particularly in the presence of UV light or radical initiators, the bromination of aromatic compounds can proceed through a free-radical mechanism. docbrown.infoma.edu This is more common for the substitution on alkyl side chains of aromatic rings but can also be relevant to the naphthalene core itself under specific catalytic conditions. cardiff.ac.uk

The radical chain reaction involves three main stages: initiation, propagation, and termination. ma.edu

Initiation: The reaction begins with the homolytic cleavage of the bromine molecule (Br₂) by an external energy source like UV light, generating two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the naphthalene ring to form a naphthyl radical and hydrogen bromide (HBr). This naphthyl radical then reacts with another molecule of Br₂ to form bromonaphthalene and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

While less common for direct ring substitution than electrophilic attack, radical pathways can be induced. For example, studies on the polybromination of naphthalene using bromine over montmorillonite (B579905) KSF clay suggest that the clay might induce radical reactions or catalyze the addition of bromine, leading to complex product mixtures. cardiff.ac.uk Further investigation is needed to fully understand the mechanisms in such heterogeneous catalytic systems. cardiff.ac.uk

Palladium-Catalyzed Reactions Involving Naphthalene Derivatives

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations on naphthalene derivatives. These methods offer high selectivity and functional group tolerance, allowing for the construction of complex molecular architectures.

A notable strategy in palladium catalysis is the dearomatization of aromatic compounds, which converts a flat, aromatic ring into a three-dimensional structure. In the case of naphthalene derivatives, this can proceed through the formation of η³-benzylpalladium intermediates. nih.gov

This process has been developed for the nucleophilic dearomatization of chloromethyl naphthalene derivatives. nih.gov The reaction is believed to initiate with the oxidative addition of a Pd(0) catalyst to the C-Cl bond of the chloromethyl naphthalene. This forms a σ-benzylpalladium(II) complex. Subsequently, this intermediate can rearrange to a more stable η³-benzylpalladium species, where the palladium atom is coordinated to three carbon atoms of the naphthalene system, effectively breaking the aromaticity of one ring. nih.govresearchgate.net This activated intermediate is then susceptible to attack by various nucleophiles, leading to the formation of ortho- or para-substituted dearomatized carbocycles. nih.gov

A related process is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. nih.govrsc.org In this reaction, an intramolecular Heck-type insertion first generates π-allylpalladium intermediates, which are structurally analogous to the η³-benzylpalladium species. These intermediates are then readily trapped by nucleophiles to yield functionalized spirooxindoles with high diastereoselectivity. nih.govrsc.org

Direct C-H bond functionalization represents a highly efficient and atom-economical approach to modifying organic molecules. researchgate.net Palladium-catalyzed C-H functionalization strategies have been successfully applied to naphthalene derivatives, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

These reactions often rely on the use of a directing group (DG) attached to the naphthalene substrate. The directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond (typically at the ortho-position) and facilitating its cleavage. researchgate.netnih.gov This step, often referred to as cyclometalation, forms a palladacycle intermediate. nih.gov

Once the palladacycle is formed, it can undergo various transformations. For example, it can react with coupling partners like alkenes, alkynes, or organometallic reagents in cross-coupling reactions to form new C-C bonds. researchgate.net Alternatively, oxidative functionalization can lead to the formation of C-O, C-N, or C-halogen bonds. nih.gov The choice of directing group, catalyst, and reaction conditions is crucial for achieving high regio- and chemoselectivity. researchgate.net

Table 2: Examples of Palladium-Catalyzed C-H Functionalization on Naphthalenes

| Reaction Type | Directing Group Example | Coupling Partner/Reagent | Bond Formed |

| Arylation | Pyridine (B92270) | Arylboronic acid | C-C (Aryl) |

| Alkylation | Carboxylic Acid | Alkyl halide | C-C (Alkyl) |

| Olefination | Amide | Alkene | C-C (Vinyl) |

| Acetoxylation | 2-(pyridin-2-yl)isopropyl (Pyripr) | PhI(OAc)₂ | C-O |

| Amination | Picolinamide | N-Fluorobenzenesulfonimide | C-N |

Cascade Reactions and Rearrangements in Naphthalene Synthesis

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105 These reactions are highly efficient for rapidly building molecular complexity from simple precursors and have been employed in the synthesis of substituted naphthalenes.

One powerful strategy involves the use of aryne intermediates. A one-pot, three-aryne cascade has been developed for the formation of naphthalenes from 1,3-diynes and 1,2-benzdiyne equivalents. nih.govacs.org This transformation involves a sequence where three distinct aryne species participate in different trapping events, leading to the rapid construction of the naphthalene core. nih.gov

Rearrangements are also integral to certain cascade sequences. For instance, gold-catalyzed reactions of 1-(2-furanyl)phenyl propargyl alcohols can trigger a cascade cyclization/1,2-rearrangement sequence to provide an efficient route to functionalized 1-naphthols. researchgate.net Similarly, fluoride-induced cascades of lactol silyl (B83357) ethers, prepared from 4-alkynylisocoumarins, can lead to regioselectively synthesized 1,2,3,4-tetrasubstituted naphthalenes. researchgate.net

Another example is the rearrangement of pyridine-substituted pyridazines and phthalazines via aryne chemistry, which can lead to complex heterocyclic structures fused to a naphthalene system through a sequence of bond-breaking and bond-forming steps. nih.gov These elegant cascade reactions demonstrate the power of harnessing reactive intermediates and sequential transformations to access complex naphthalene-based scaffolds. 20.210.105

Influences of Substituent Effects on Reaction Selectivity and Kinetics

The reactivity of the 6,7-Dibromonaphthalen-1-ol nucleus, particularly in electrophilic aromatic substitution, is dictated by the cumulative effects of the hydroxyl (-OH) and bromine (-Br) substituents. These groups influence the electron density of the aromatic rings and direct the position of attack for incoming electrophiles.

The hydroxyl group at the C-1 position is a potent activating group. Through its +R (resonance) effect, it donates lone-pair electron density into the aromatic system, significantly increasing the nucleophilicity of the ring to which it is attached. This effect is stronger than its -I (inductive) electron-withdrawing effect. As a result, the -OH group strongly directs incoming electrophiles to the ortho (C-2, C-8) and para (C-4, C-5) positions. In the case of 1-naphthol (B170400), substitution typically occurs preferentially at the C-2 and C-4 positions. For instance, the bromination of 1-naphthol derivatives is known to occur in the electron-rich ring bearing the hydroxyl group, which acts as an ortho-para director. researchgate.net

The kinetics of reactions involving this compound are a balance of these activating and deactivating effects. The presence of the hydroxyl group means that the rate of electrophilic substitution will be significantly faster than that for unsubstituted naphthalene. However, the two deactivating bromine atoms will moderate this rate, making the compound less reactive than 1-naphthol itself.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Hydroxyl (-OH) | C-1 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para (C-2, C-4) |

| Bromine (-Br) | C-6, C-7 | Strongly Withdrawing | Weakly Donating | Moderately Deactivating | Ortho, Para |

Computational Probing of Reaction Pathways and Transition States

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the reaction pathways and transition states of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to model molecular structures, predict reactivity, and elucidate complex reaction mechanisms. mdpi.com

Studies on the parent compound, 1-naphthol, demonstrate the utility of this approach. For example, DFT calculations have been successfully employed to study the oxidation reactions of 1-naphthol initiated by hydroxyl radicals (•OH). researchgate.net These theoretical investigations can pinpoint the most favorable sites for radical attack by calculating the energies of various possible intermediates. For 1-naphthol, calculations have shown that •OH addition can occur at multiple carbon positions, but the adducts at C-1 and C-4 are among the most energetically favorable. researchgate.net

Furthermore, computational methods can distinguish between kinetic and thermodynamic products by calculating the energy barriers for different reaction pathways. Time-Dependent Density Functional Theory (TDDFT) calculations have been used to show that the experimentally observed transient spectrum of 1-naphthol reacting with •OH is primarily due to the kinetically driven adduct formed at the C-4 position, even though another adduct is thermodynamically more stable. researchgate.net

This computational framework can be extended to this compound. By constructing a computational model of the molecule, researchers can:

Map the Electron Density: Calculate the molecular electrostatic potential to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Model Reaction Intermediates: Determine the geometries and relative stabilities of potential intermediates, such as sigma complexes in electrophilic substitution.

Locate Transition States: Identify the transition state structures connecting reactants to products. wikipedia.orglibretexts.org The energy of the transition state is crucial for calculating the activation energy (Ea), which directly relates to the reaction kinetics. wikipedia.orglibretexts.org

Simulate Reaction Pathways: Trace the minimum energy path along a reaction coordinate to visualize the entire transformation process, from reactants through the transition state to the final products.

For example, a DFT study on the further bromination of this compound could calculate the activation energies for attack at the C-2, C-4, and C-5 positions. It is expected that such calculations would confirm a lower energy barrier for substitution at the C-2 and C-4 positions, consistent with the directing effects of the hydroxyl group.

| Adduct Position | Relative Energy (kcal/mol) | Product Type | Significance |

|---|---|---|---|

| C-1 Adduct (1a1) | 0.00 | Thermodynamic | The most stable intermediate adduct. |

| C-4 Adduct (1a4) | +0.73 | Kinetic | Formation is kinetically favored and responsible for experimental observations. |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis of 6,7-Dibromonaphthalen-1-ol

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent aromatic protons and the hydroxyl proton. The chemical shift (δ) of each proton would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating hydroxyl group. The multiplicity (singlet, doublet, etc.) and coupling constants (J) would reveal the connectivity of adjacent protons, allowing for the assignment of each signal to a specific proton on the naphthalene (B1677914) ring.

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Ten distinct signals would be expected, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts would be highly dependent on the location of the bromine and hydroxyl substituents. Carbons directly bonded to the bromine atoms (C6 and C7) would exhibit characteristic shifts, as would the carbon bearing the hydroxyl group (C1) and the other carbons in the aromatic system.

Advanced NMR Techniques for Structural Elucidation and Dynamic Studies

To unambiguously assign all proton and carbon signals and to confirm the structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two or three bonds, respectively.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups and analyze the molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would typically be found in the lower frequency "fingerprint" region of the spectrum, generally below 700 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information to the FTIR spectrum. It is particularly effective for observing the vibrations of the non-polar C=C bonds of the naphthalene ring and the C-Br bonds. The symmetric vibrations of the aromatic rings would likely produce strong signals in the Raman spectrum.

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical behavior of this compound is dictated by the naphthalene chromophore and the influence of its substituents: a hydroxyl group and two bromine atoms.

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted naphthalene system. Naphthol, a structural analog, exhibits a maximal absorption peak at approximately 281 nm. researchgate.net The introduction of bromine atoms onto the naphthalene ring is anticipated to induce a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system and the electronic effects of the halogen substituents. For instance, visible light irradiation of 6-bromo-2-naphthol (B32079) demonstrates its activity in the visible spectrum, suggesting absorption in this region. nsf.gov Therefore, it is plausible that the absorption peaks of this compound would be shifted to longer wavelengths compared to the parent 1-naphthol (B170400).

Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogous Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 1-Naphthol | Various | ~281-290 | Data not available |

| 2-Naphthol | Various | ~331 | Data not available |

| 6-Bromo-2-naphthol | Methanol (B129727) | Absorbs in the visible region | Data not available |

| This compound (Predicted) | Various | >290 | Data not available |

Note: The data for this compound is a prediction based on the properties of related compounds.

The fluorescence properties of this compound are subject to the influence of the bromine substituents, a phenomenon known as the "heavy-atom effect." While naphthalene and its hydroxyl derivatives are known to be fluorescent, the presence of heavy atoms like bromine can significantly alter the emission characteristics. The heavy-atom effect can lead to a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime due to enhanced intersystem crossing from the singlet excited state to the triplet state. unibo.it This effect has been observed in halonaphthalenes, where the triplet lifetimes are considerably shorter than that of the parent naphthalene. acs.org

Conversely, some studies have reported an "anti-heavy-atom effect" in certain molecular systems, where the introduction of halogens can lead to enhanced fluorescence. rsc.org However, for simple brominated aromatics like bromonaphthalene, a quenching of fluorescence is the more commonly observed phenomenon. sci-hub.se Therefore, it is anticipated that this compound would exhibit weaker fluorescence compared to 1-naphthol.

Table 2: Predicted Fluorescence Properties of this compound

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Lifetime (τ) |

| 1-Naphthol | ~290 | ~339 | Data not available | Data not available |

| 2-Naphthol | ~331 | ~354 | Data not available | Data not available |

| This compound (Predicted) | >290 | >339 | Lower than 1-naphthol | Shorter than 1-naphthol |

Note: The data for this compound is a prediction based on the properties of related compounds and the heavy-atom effect.

The optoelectronic properties of this compound are linked to its potential application in organic electronics. Substituted naphthalenes are building blocks for various organic materials with applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of bromine atoms can influence the electronic properties, such as the HOMO and LUMO energy levels, which in turn affects charge injection and transport properties. While specific optoelectronic data for this compound are not available, the study of related brominated naphthalene derivatives provides insights into their potential utility in this field.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion region will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound under electron ionization would likely proceed through several pathways characteristic of aromatic, halogenated, and phenolic compounds.

Loss of a bromine atom: A primary fragmentation pathway would be the cleavage of a C-Br bond, resulting in a [M-Br]+ ion.

Loss of CO: Naphthols can undergo the loss of a carbon monoxide molecule from the molecular ion.

Sequential loss of bromine: The molecular ion could sequentially lose both bromine atoms.

Cleavage of the naphthalene ring: At higher energies, fragmentation of the aromatic ring system can occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for 79Br) |

| [M]+ | [C10H6Br2O]+ | 300 |

| [M-Br]+ | [C10H6BrO]+ | 221 |

| [M-2Br]+ | [C10H6O]+ | 142 |

| [M-CO]+ | [C9H6Br2]+ | 272 |

| [M-Br-CO]+ | [C9H6Br]+ | 193 |

Note: The m/z values are calculated using the lighter 79Br isotope for simplicity. The actual spectrum will show isotopic distributions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography would provide definitive information about the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

The naphthalene ring system is inherently planar. It is expected that the core bicyclic aromatic system of this compound will be largely planar. The hydroxyl and bromine substituents lie in the plane of the aromatic ring. Crystal structures of other substituted naphthalenes have confirmed the planarity of the naphthalene core. nih.govmdpi.com

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal architecture of brominated naphthol derivatives is significantly influenced by a network of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These forces collectively determine the molecular packing in the solid state.

A primary interaction in the crystal structures of naphthol derivatives is the hydrogen bond, typically involving the hydroxyl group. For instance, in 1,6-Dibromonaphthalen-2-ol, molecules are linked by O—H⋯O hydrogen bonds, which, in the case of its methanol solvate, involve the methanol molecule to form dimer-like arrangements. nih.gov This fundamental interaction is a common feature in the crystal engineering of related phenol (B47542) compounds. researchgate.net The interplay between hydrogen bonding and π-π stacking is also crucial; studies have shown that hydrogen bonds can enhance the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org

The aromatic naphthalene core facilitates π-π stacking, where the overlapping of π-orbitals between adjacent rings contributes to the stability of the crystal lattice. In the methanol solvate of 1,6-Dibromonaphthalen-2-ol, the centroid-to-centroid distance between stacked naphthalene rings is 3.676 (2) Å, indicating a significant stacking interaction that helps form a three-dimensional structure. nih.gov The competition and cooperation between π-stacking and halogen bonding are critical in determining the final solid-state organization of such molecules. rsc.org

Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is another key directional force in the crystal packing of these compounds. nih.govrsc.org These can manifest as halogen···halogen interactions or halogen bonds to other nucleophilic atoms like oxygen. In the crystal structure of 1,6-Dibromonaphthalen-2-ol, Br···Br contacts of 3.480 (1) Å and 3.786 (1) Å are observed, falling within the typical range for such interactions and contributing to the formation of a tetrameric arrangement. nih.gov In other related structures, such as di(bromomethyl)naphthalenes, Br···Br interactions can lead to the formation of quadrilaterals or chains. znaturforsch.com Halogen bonds can also occur between a bromine atom and a π-system (Br···π), although these are less common and often asymmetric in bromomethylnaphthalenes. znaturforsch.com The interplay of these varied interactions is a central theme in the study of halogenated aromatic compounds. rsc.orgmdpi.comd-nb.info

Table 1: Intermolecular Interaction Data for a Related Compound, 1,6-Dibromonaphthalen-2-ol Methanol Monosolvate (Data sourced from crystallographic studies of a related isomer)

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Distance (Å) |

| π-π Stacking | Naphthalene Ring Centroid | Naphthalene Ring Centroid | 3.676 (2) |

| Halogen Bonding | Br1 | Br1 | 3.480 (1) |

| Halogen Bonding | Br2 | Br1 | 3.786 (1) |

Source: Adapted from crystallographic data on 1,6-Dibromonaphthalen-2-ol methanol monosolvate. nih.gov

Polymorphism and Crystal Engineering of Dibromonaphthol Derivatives

Polymorphism, the existence of a substance in multiple distinct crystal forms, is a critical area of study in materials science. The specific polymorph obtained can be influenced by various intermolecular forces. While specific studies detailing the polymorphism of this compound are not prevalent in the provided search results, the principles of crystal engineering in related halogenated compounds offer significant insights. rsc.org

Crystal engineering utilizes non-covalent interactions like hydrogen and halogen bonds to design and control the assembly of molecules into specific crystalline architectures. researchgate.netnih.govnih.gov The directionality and strength of these interactions are key tools for supramolecular chemists. For halogenated phenols and naphthols, the interplay between strong O—H⋯O hydrogen bonds and more subtle, but highly directional, halogen bonds (e.g., C—Br···O or C—Br···Br) is a powerful strategy for creating desired solid-state structures. researchgate.netnih.gov

For example, studies on dihalogenated phenols demonstrate that the type of halogen (Cl vs. Br) and its position on the aromatic ring can lead to completely different packing arrangements, showcasing the fine balance between different synthons like O—H⋯O hydrogen bonds and various types of halogen interactions. researchgate.net In some cases, Br···Br interactions become a dominant directional force, while in others, Br···O contacts are preferred. researchgate.net This competition and selectivity provide a basis for predicting and designing new crystal structures.

The potential for polymorphism in dibromonaphthol derivatives is therefore high, arising from the possibility of forming different networks of hydrogen bonds, halogen bonds, and π-π stacking arrangements under varying crystallization conditions. The systematic study of how substituents and crystallization environments affect these interactions is fundamental to discovering new polymorphs and engineering crystalline materials with tailored properties. google.com

Table 2: Key Concepts in Crystal Engineering of Halogenated Aromatic Alcohols

| Concept | Description | Key Interactions Involved | Relevance to Dibromonaphthols |

| Supramolecular Synthon | A robust structural unit formed by predictable and reliable intermolecular interactions. | O—H···O, C—Br···Br, C—Br···O | The interplay between these synthons will direct the crystal packing. |

| Interaction Hierarchy | The relative strengths of competing non-covalent bonds often determine the final structure. | Hydrogen bonds are typically stronger than halogen bonds. | The strong hydrogen-bonding motif of the hydroxyl group is a primary organizing element. |

| Isostructurality | The phenomenon of different compounds crystallizing in the same or similar structures. | Shape/size similarity (e.g., Cl vs. Br) | Substitution of bromine with other halogens could lead to either similar or entirely new packing arrangements. researchgate.net |

| Polymorph Control | Influencing which crystal form is produced by altering crystallization conditions (solvent, temperature, etc.). | All (H-bonds, Halogen bonds, π-stacking) | Different conditions can favor different intermolecular synthons, leading to distinct polymorphs. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.comresearchgate.netresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

For 6,7-Dibromonaphthalen-1-ol, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Following optimization, various electronic properties can be calculated. For instance, a study on 2,6-diisopropylnaphthalene (B42965) utilized the B3PW91 functional with a 6-311G* basis set to accurately calculate its vibrational spectra. researchgate.net A similar level of theory, such as B3LYP with a 6-311++G(d,p) basis set, could be employed to predict the bond lengths, bond angles, and dihedral angles of this compound, providing a detailed picture of its molecular architecture.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the ground state. For the parent molecule, naphthalene (B1677914), DFT calculations have been used to determine these energy levels. The introduction of substituents—an electron-donating hydroxyl group (-OH) and electron-withdrawing bromine atoms (-Br)—onto the naphthalene core in this compound is expected to significantly alter the energies of the frontier orbitals compared to the unsubstituted system. The hydroxyl group would likely raise the HOMO energy, while the bromine atoms would lower the LUMO energy, leading to a smaller energy gap and potentially increased reactivity.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for Naphthalene using DFT Data is for the parent compound, naphthalene, and is provided as a reference.

| Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| aug-cc-pVQZ | -6.13 | -1.37 | 4.75 |

| 6-31G | -5.82 | -0.96 | 4.86 |

| 6-311G | -6.07 | -1.21 | 4.85 |

| Source: Journal of Applied Organometallic Chemistry samipubco.com |

Global reactivity descriptors such as ionization potential (IP), electron affinity (EA), and the fundamental band gap can be derived from the total energies of the molecule in its neutral, cationic, and anionic states.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule. Computationally, it can be estimated as the energy difference between the cationic (N-1 electron) and neutral (N electron) species: IP = E(N-1) - E(N).

Electron Affinity (EA) is the energy released when an electron is added to a molecule. It is calculated as the energy difference between the neutral (N electron) and anionic (N+1 electron) species: EA = E(N) - E(N+1).

Band Gap Energy (Δ) , a concept from solid-state physics, is analogous to the HOMO-LUMO gap in molecular systems and can be calculated from the IP and EA: Δ = IP - EA. samipubco.com

Table 2: Illustrative Global Reactivity Descriptors for Naphthalene Data is for the parent compound, naphthalene, and is provided as a reference.

| Parameter | Definition | Typical Calculation Method |

| Ionization Potential (IP) | Energy to remove an electron | E(cation) - E(neutral) |

| Electron Affinity (EA) | Energy released upon adding an electron | E(neutral) - E(anion) |

| Energy Gap (Δ) | Measure of chemical reactivity | IP - EA or E(LUMO) - E(HOMO) |

| Based on principles from quantum chemical analyses. samipubco.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. A region of high positive potential would likely be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen-bond donor site. The bromine atoms would also influence the potential distribution on the naphthalene rings.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment.

For a relatively rigid molecule like this compound, the primary focus of conformational analysis would be on the orientation of the hydroxyl group. Rotation around the C1-O bond can lead to different conformers. While the naphthalene core itself is planar, the hydroxyl hydrogen can be oriented in different positions relative to the ring. A conformational analysis would involve calculating the energy of the molecule as a function of the C2-C1-O-H dihedral angle to identify the most stable (lowest energy) conformation and the energy barriers to rotation. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents.

Studies on Aromaticity and Electron Delocalization in Naphthalene Systems

Aromaticity is a key concept in organic chemistry, describing the high stability of cyclic, planar molecules with a delocalized system of π-electrons. Naphthalene is a classic example of a polycyclic aromatic hydrocarbon. The aromaticity of the two fused rings in this compound can be investigated using computational methods.

Various indices are used to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic value. A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic system. Another approach is to analyze electron delocalization indices, which measure the extent of electron sharing between atoms.

In this compound, the substituents can affect the aromaticity of the individual rings. The electron-donating hydroxyl group and the electron-withdrawing bromine atoms will perturb the π-electron system of the naphthalene core. Computational studies could quantify whether these substituents enhance or diminish the aromatic character of the ring to which they are attached and the adjacent ring, providing deeper insight into the molecule's electronic stability and reactivity. researchgate.net

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be rationalized through the principles of frontier molecular orbital (FMO) theory and analysis of the molecular electrostatic potential (MEP). Density Functional Theory (DFT) is a common computational method employed for these predictions.

In related brominated naphthalene systems, DFT calculations have been used to successfully predict reactivity. For instance, a theoretical investigation into the formation of dibromonaphthalenes revealed that the isomer with the larger HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap was thermodynamically more favorable. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity; a larger gap generally implies greater stability and lower reactivity.

For this compound, the HOMO would be expected to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group, making these the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the bromine atoms, suggesting these as potential sites for nucleophilic attack.

The regioselectivity of reactions can be further elucidated by examining the distribution of electron density and the molecular electrostatic potential. The hydroxyl group is an activating, ortho-, para-directing group, which would enhance the electron density at positions 2, 4, and 5 of the naphthalene ring system. The bromine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects will govern the preferred sites for further functionalization.

A hypothetical data table based on DFT calculations for a generic brominated naphthalenol is presented below to illustrate the types of parameters used to predict reactivity.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

| Electrostatic Potential Min. | -45 kcal/mol | Likely site of electrophilic attack (near OH) |

| Electrostatic Potential Max. | +30 kcal/mol | Likely site of nucleophilic attack (near Br) |

Note: These values are illustrative and not the result of actual calculations on this compound.

Intermolecular Interaction Energy Calculations (e.g., Halogen Bonding)

Intermolecular interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. For this compound, both hydrogen bonding and halogen bonding are anticipated to be significant.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.orgnih.gov The strength of this interaction depends on the polarizability of the halogen atom, following the trend I > Br > Cl > F. The bromine atoms in this compound can act as halogen bond donors, interacting with Lewis bases.

Computational studies on other polybrominated aromatic compounds have quantified the strength of halogen bonds. DFT calculations can be used to determine the geometry and energy of these interactions. For example, the interaction energy between a brominated aromatic molecule and a Lewis base like pyridine (B92270) can be calculated to be in the range of -3 to -5 kcal/mol, which is comparable in strength to a conventional hydrogen bond.

In addition to halogen bonding, the hydroxyl group of this compound can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The interplay between hydrogen and halogen bonding will be a key determinant of the supramolecular assembly of this compound in the solid state. It is possible for these interactions to coexist and even cooperate to form complex networks.

A table summarizing the expected intermolecular interactions and their estimated energies for this compound is provided below.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Halogen Bond | C-Br | O, N, Br, π-system | -2 to -5 |

| Hydrogen Bond | O-H | O, N | -3 to -7 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | -2 to -4 |

Note: These energy ranges are typical for such interactions and are not specific calculated values for this compound.

Derivatization and Functionalization Strategies of 6,7 Dibromonaphthalen 1 Ol

Synthesis of Ether and Ester Derivatives of 6,7-Dibromonaphthalen-1-ol

The hydroxyl group of this compound serves as a primary site for derivatization through etherification and esterification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities that can alter the molecule's solubility, reactivity, and biological activity.

Etherification: The synthesis of ether derivatives from naphthols is commonly achieved via reactions like the Williamson ether synthesis. This method involves the deprotonation of the naphtholic hydroxyl group with a suitable base to form a more nucleophilic naphthoxide ion, which then undergoes nucleophilic substitution with an alkyl halide to yield the corresponding ether.

Esterification: Ester derivatives are typically prepared by reacting the naphthol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the naphthol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. thermofisher.com This reaction is an equilibrium process that can be driven to completion by removing water or using an excess of one reactant. thermofisher.com The use of enzyme catalysts for esterification has also gained traction as a more selective and environmentally benign alternative. medcraveonline.comwur.nl

The table below illustrates potential ether and ester derivatives synthesized from this compound.

| Derivative Type | Reagent | Reaction Name | Resulting Functional Group |

| Ether | Methyl Iodide (CH₃I) | Williamson Ether Synthesis | Methoxy (B1213986) (-OCH₃) |

| Ether | Benzyl Bromide (C₆H₅CH₂Br) | Williamson Ether Synthesis | Benzyloxy (-OCH₂C₆H₅) |

| Ester | Acetic Anhydride ((CH₃CO)₂O) | Acylation | Acetoxy (-OCOCH₃) |

| Ester | Benzoyl Chloride (C₆H₅COCl) | Schotten-Baumann Reaction | Benzoyloxy (-OCOC₆H₅) |

| Ester | Benzoic Acid (C₆H₅COOH) | Fischer Esterification | Benzoyloxy (-OCOC₆H₅) |

Post-Functionalization via Cross-Coupling Reactions at Bromine Sites

The two bromine atoms on the naphthalene (B1677914) core are key handles for post-functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the C6 and C7 positions. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the dibromonaphthalene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.comnih.gov The Suzuki-Miyaura reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids. tcichemicals.com The reactivity of aryl halides in this coupling typically follows the order I > Br > OTf >> Cl. tcichemicals.com

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction couples the dibromonaphthalene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals. libretexts.org While traditional methods require anhydrous and anaerobic conditions, modern protocols, including copper-free systems, have been developed. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. nih.govyoutube.comrug.nl By reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a base, amino groups can be installed at the bromine-bearing positions. rug.nlorganic-synthesis.comnih.gov This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope. nih.govrug.nl

The following table summarizes these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | C(sp²)-C(sp²) | Aryl, Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²)-C(sp) | Alkynyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) catalyst, Base | C(sp²)-N | Amino |

Introduction of Diverse Functional Groups onto the Naphthalene Core

Beyond the primary methods of etherification, esterification, and cross-coupling, other synthetic strategies can be employed to introduce a wider variety of functional groups onto the this compound core.

Nucleophilic aromatic substitution can be utilized to replace the bromine atoms with other functionalities. For instance, copper-assisted reactions can introduce methoxy or cyano groups by reacting dibromonaphthalenes with the corresponding nucleophiles. researchgate.net The synthesis of methylthio derivatives from bromonaphthalenes has also been demonstrated through treatment with t-BuLi followed by dimethyldisulfide. researchgate.net For many of these transformations, it may be necessary to first protect the acidic hydroxyl group to prevent unwanted side reactions.

Synthesis of Polybrominated and Polysubstituted Naphthalene Derivatives

This compound can serve as a precursor for the synthesis of more highly substituted naphthalene derivatives. Further bromination of the naphthalene core can lead to polybrominated compounds. The direct bromination of naphthalene itself often yields mixtures of isomers, with products like 1,4,6-tribromonaphthalene and 1,2,4,6-tetrabromonaphthalene being accessible under specific conditions. cardiff.ac.ukarkat-usa.org Starting with the dibrominated naphthol, the activating effect of the hydroxyl group would likely direct additional bromine atoms to the ortho and para positions (C2, C4, and C5).

The sequential application of the functionalization strategies discussed previously allows for the creation of a diverse library of polysubstituted naphthalenes. For example, one bromine atom could be selectively functionalized using a Suzuki coupling, followed by a Sonogashira coupling at the second bromine position, and finally, an etherification at the hydroxyl group. Such multi-step synthetic routes provide access to complex molecules with tailored properties. The development of one-pot synthesis methods can also streamline the production of these derivatives. researchgate.net These highly functionalized naphthalenes are valuable building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Design and Synthesis of Naphthol-Based Supramolecular Architectures

Naphthols are valuable building blocks in supramolecular chemistry due to their rigid aromatic structure and the hydrogen-bonding capability of the hydroxyl group. unisa.itnih.gov this compound is a particularly attractive synthon for designing complex supramolecular architectures. Its defined geometry and multiple, orthogonally reactive sites allow for programmed assembly into larger structures.

The hydroxyl group can act as a hydrogen bond donor and acceptor, directing the formation of non-covalent assemblies like rosettes or helices. The bromine atoms at the C6 and C7 positions serve as covalent anchor points. Using the cross-coupling reactions detailed in section 6.2, this molecule can be linked with other units to form macrocycles, polymers, or discrete molecular cages. For instance, a double Suzuki coupling with a diboronic acid could lead to the formation of macrocyclic structures known as prismarenes or calixarenes, which possess deep, π-electron-rich cavities capable of encapsulating guest molecules. unisa.it The specific 6,7-substitution pattern would impart a distinct angle and rigidity to the resulting architecture, influencing its shape and host-guest properties. The synthesis of such naphthol-based derivatives is a key strategy in creating new materials and functional molecular systems. researchgate.netorientjchem.orgnih.gov

The Scientific Profile of this compound in Advanced Materials Science

Initial research into the applications of the specific chemical compound This compound in the field of advanced materials science reveals a notable scarcity of dedicated studies and publicly available data. While the broader family of naphthalene derivatives has been extensively explored for various applications, this particular isomer appears to be a less-traveled path in materials research. Consequently, a detailed and thorough article on its specific roles as a precursor for organic electronics, in optoelectronic devices, polymer synthesis, sensor development, and catalysis, as outlined, cannot be constructed based on the current body of scientific literature.

The investigation into the applications of this compound across the specified domains of materials science did not yield sufficient detailed research findings to populate the requested article structure. Searches for its use as a precursor for organic semiconductors, in the development of organic photo-electronic materials, or its integration into optical and optoelectronic devices did not return specific studies detailing its synthesis, properties, and performance in these contexts.

In the realm of catalysis and chemical transformations, while a related compound, 1,6-dibromonaphthalen-2-ol, has been mentioned as a peroxidase enhancer, specific catalytic or peroxidase-enhancing activities of this compound are not described. The difference in the positions of the bromine and hydroxyl groups on the naphthalene ring can significantly alter the chemical and physical properties of the molecule, meaning that the functions of one isomer cannot be directly attributed to another.

Absence of Specific Research Data on this compound in Crystal Engineering

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific research findings or detailed data could be located for the chemical compound this compound within the context of crystal engineering. Consequently, the advanced applications of this specific compound in crystal engineering, as outlined in the requested article structure, cannot be detailed at this time.

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. Key to this discipline is the strategic use of molecular building blocks to control the assembly of crystalline architectures. Halogenated organic molecules, such as brominated naphthalenols, are often of great interest to crystal engineers due to their potential to form specific and directional non-covalent interactions, most notably halogen bonds and hydrogen bonds.

For a related compound, 1,6-Dibromonaphthalen-2-ol , crystallographic studies have revealed how it forms a methanol (B129727) monosolvate. In its crystal structure, the molecules are linked by O—H⋯O hydrogen bonds, creating dimer-like arrangements. The structure is further stabilized by π–π stacking interactions, with a centroid–centroid distance of 3.676 (2) Å, and Br⋯Br interactions with distances of 3.480 (4) Å and 3.786 (1) Å. nih.gov This example illustrates the typical intermolecular forces that researchers in crystal engineering study and utilize.

The bromine atoms on a naphthalenol backbone, such as in the theoretical this compound, would be expected to act as halogen bond donors, interacting with suitable halogen bond acceptors to guide the formation of supramolecular assemblies. The hydroxyl group provides a robust hydrogen bond donor and acceptor site, capable of forming strong, directional interactions that are fundamental to crystal engineering strategies.

However, without experimental data from single-crystal X-ray diffraction or peer-reviewed research on the co-crystallization of this compound, any discussion of its specific role in forming co-crystals, controlling solid-state structures, or creating functional materials would be purely speculative. The precise geometric parameters of its interactions, the resulting crystal packing motifs, and the properties of any materials formed remain uninvestigated in the public domain.

Further research, including the synthesis and crystallographic analysis of this compound and its potential co-crystals, would be necessary to provide the detailed findings required for a thorough discussion of its applications in advanced materials science and crystal engineering.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of polybrominated naphthalenes often relies on traditional methods that can be hazardous and produce mixtures of isomers requiring extensive purification. researchgate.netarkat-usa.org Future research will invariably focus on developing greener, more selective, and efficient synthetic pathways.

Key areas of development include:

Green Catalysis: Traditional bromination often uses stoichiometric amounts of bromine and may involve chlorinated solvents. researchgate.net A significant advancement lies in the use of solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) (e.g., KSF clay), which can promote regioselectivity and minimize waste. arkat-usa.orgcardiff.ac.uk Research into designing catalysts that can selectively yield the 6,7-dibromo isomer from a 1-naphthol (B170400) precursor would be a substantial step forward.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of core-brominated naphthalene (B1677914) diimides. researchgate.net Applying this technology to the synthesis of 6,7-Dibromonaphthalen-1-ol could offer a more efficient and scalable production method.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety. Developing a flow-based synthesis for this compound would enable safer handling of hazardous reagents like bromine and facilitate large-scale production.

Comparison of Synthetic Methodologies for Brominated Naphthalenes

| Methodology | Typical Reagents & Conditions | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Traditional Electrophilic Bromination | Br2 in chlorinated solvents (e.g., CCl4, CH2Cl2), often with a Lewis acid catalyst. researchgate.net | Well-established procedures. | Low regioselectivity, use of hazardous solvents, potential for over-bromination. |

| Solid-State Catalysis | Br2 over montmorillonite KSF clay. arkat-usa.orgcardiff.ac.uk | Improved regioselectivity, catalyst reusability, greener reaction conditions. | High potential for developing a selective synthesis by tailoring catalyst properties. |

| Microwave-Assisted Synthesis | Microwave irradiation to accelerate reactions. researchgate.net | Drastically reduced reaction times, often higher yields, enhanced reaction control. | Excellent potential for rapid and efficient synthesis protocols. |

| Manganese-Compound Catalysis | High-valent manganese(IV)-hydroxo porphyrin complexes with a bromide source. rsc.org | High selectivity for C(sp²)–H bond bromination. rsc.org | Promising for direct, selective C-H activation and bromination on the naphthalene core. |

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic routes. The development of advanced spectroscopic probes for real-time, in-situ monitoring is a key research direction.

Future explorations in this area could involve:

Process Analytical Technology (PAT): Techniques like Raman and Near-Infrared (NIR) spectroscopy are powerful tools for on-line monitoring of chemical reactions. mdpi.com Implementing these probes could allow for precise tracking of the formation of this compound and any isomeric byproducts, enabling dynamic optimization of reaction conditions. Raman spectroscopy, in particular, provides a molecular fingerprint that can monitor changes in molecular bond structures as they occur. avantesusa.com

Fluorescence Spectroscopy: Naphthalene derivatives are known for their unique photophysical properties and are often used as fluorescent probes. nih.govnih.gov Research could focus on whether this compound or its intermediates exhibit distinct fluorescent signatures that could be exploited for reaction monitoring. This would provide a highly sensitive method for tracking reaction progress.

High-Resolution Infrared (IR) Spectroscopy: While challenging, high-resolution IR spectroscopy has been used to detect gas-phase naphthalene in complex environments. copernicus.org Adapting such sensitive techniques to the liquid phase could help distinguish between closely related isomers and provide detailed mechanistic insights during synthesis.

Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages for Monitoring Naphthalene Bromination | Limitations |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of monochromatic light, probing molecular vibrations. mdpi.com | Highly specific (molecular fingerprint), suitable for in-situ analysis, non-destructive. avantesusa.com | Weak signal, potential for fluorescence interference. |

| Near-Infrared (NIR) Spectroscopy | Measures overtone and combination bands of molecular vibrations. mdpi.com | Deep sample penetration, suitable for solid and liquid samples, non-destructive. | Complex spectra requiring advanced chemometrics for interpretation. |

| Fluorescence Spectroscopy | Measures emission from excited electronic states. nih.gov | Extremely high sensitivity, potential for high specificity if the target molecule is fluorescent. | Only applicable if the compound or a reaction intermediate is fluorescent. |

| 1H NMR Spectroscopy | Monitors the chemical environment of protons. researchgate.net | Provides detailed structural information for isomer identification. researchgate.net | Typically an offline technique; requires specialized probes for real-time monitoring. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials discovery by enabling the inverse design of molecules with desired properties. semanticscholar.orgresearchgate.net

For a compound like this compound, AI and ML could be leveraged in several ways:

Property Prediction: ML models can be trained on existing data from other brominated aromatic compounds to predict the physical, chemical, and electronic properties of this compound. This includes predicting its solubility, melting point, absorption/emission spectra, and potential for use in electronic materials.

Generative Models: Deep learning architectures such as generative adversarial networks (GANs) and variational autoencoders (VAEs) can be used to design novel naphthalene derivatives from scratch. ijpsjournal.comnih.gov By defining a set of desired properties (e.g., a specific bandgap for an organic semiconductor), these models can propose new molecular structures based on the 6,7-dibromonaphthol scaffold for synthesis and testing.

Synthetic Route Optimization: AI can analyze vast reaction databases to predict the most efficient and selective synthetic pathways. This can accelerate the discovery of novel catalysts and reaction conditions for producing this compound with high purity.

Theoretical Insights into Complex Reaction Dynamics and Material Properties

Computational chemistry provides a powerful lens for understanding molecular behavior at a fundamental level. Future theoretical work on this compound would likely focus on:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the bromination of 1-naphthol, elucidating the transition states and intermediates that lead to the formation of the 6,7-isomer versus other isomers. This can guide the rational design of catalysts that favor the desired product.

Carbon-Bromine Bond Dynamics: Understanding the dynamics of C-Br bond dissociation is critical for predicting the compound's stability and its potential use in cross-coupling reactions for polymer synthesis. Quantum mechanical calculations, including Dynamic Reaction Coordinate (DRC) analysis, have been used to model the dissociative electroreduction of other bromonaphthalenes, and similar methods could be applied here. mdpi.com

Predicting Material Properties: Theoretical modeling can predict the electronic structure, charge transport properties, and solid-state packing of this compound. These predictions are vital for assessing its potential in applications like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Expanding Applications in Niche Advanced Materials and Catalysis

While the applications of this compound are yet to be explored, its structure suggests potential in several advanced fields. Future research should target its use as a building block or functional material.

Potential application areas include:

Precursor for Organic Electronics: The dibrominated structure is an ideal handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille). This would allow the incorporation of the naphthalenediol core into larger conjugated systems for use as organic semiconductors or emitters in OLEDs. Core-brominated naphthalene diimides, for example, are important n-type electronic materials. researchgate.net

Peroxidase Enhancers: Certain brominated naphthol isomers, such as 1,6-Dibromonaphthalen-2-ol, are known to act as peroxidase enhancers in catalyzed oxidation reactions, with applications in immunodiagnostics. nih.gov Investigating whether this compound exhibits similar or enhanced activity could open up applications in biotechnology and diagnostics.

Ligands for Catalysis: The hydroxyl group and the specific electronic properties endowed by the bromine atoms could make this compound a candidate for use as a ligand in transition metal catalysis, potentially offering unique selectivity in certain transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dibromonaphthalen-1-ol, and how can purity be optimized?

- Methodology : Dissolve the precursor (e.g., naphthalen-1-ol) in a methanol/hexanes mixture (1:1 ratio) and introduce bromine under controlled temperature (0–5°C). Purify via slow evaporation of the solvent to yield crystals. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with halogen-specific detectors .

- Critical Note : Ensure stoichiometric control of brominating agents to avoid over-bromination byproducts.

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to identify aromatic proton environments and bromine-induced deshielding effects.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of dibrominated compounds.

- IR Spectroscopy : Detect hydroxyl (-OH) stretching vibrations (~3200–3600 cm) and C-Br bonds (~500–600 cm) .

Q. How should this compound be handled to mitigate decomposition risks?

- Methodology : Store under inert nitrogen atmosphere at –20°C to prevent oxidative degradation. Use glass vials with PTFE-lined caps. For waste disposal, neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to avoid halogenated emissions .

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals influence its stability?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze hydrogen bonding (O–H⋯O) and halogen-halogen (Br⋯Br) interactions. For example, Br⋯Br distances <3.8 Å stabilize crystal packing but may reduce solubility .

- Data Contradiction : While Br⋯Br interactions enhance thermal stability, they can increase sensitivity to photodegradation. Use UV-vis spectroscopy to assess light-induced decomposition pathways.

Q. What strategies resolve discrepancies in reaction yields during bromination?

- Methodology :

- Variable Screening : Test solvents (e.g., DCM vs. methanol) and catalysts (e.g., FeBr) to optimize regioselectivity.

- Byproduct Analysis : Use GC-MS to identify dibrominated isomers (e.g., 1,6- vs. 1,7-dibromo derivatives) and adjust reaction time/temperature to favor the desired product .

Q. How can computational modeling predict this compound’s reactivity in Suzuki-Miyaura cross-coupling?

- Methodology :

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., C-Br bond dissociation energies).

- Docking Studies : Model interactions with palladium catalysts to predict coupling efficiency. Validate with experimental yields using arylboronic acid partners .

Key Considerations for Researchers

- Contradictory Data : Crystal structures may suggest stability, but solution-phase reactivity (e.g., in cross-coupling) requires empirical validation due to solvent effects .

- Safety Protocols : Always use respiratory protection (P95 masks) and chemical-resistant gloves (e.g., nitrile) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.